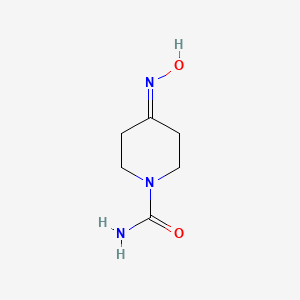

4-(Hydroxyimino)piperidine-1-carboxamide

Description

BenchChem offers high-quality 4-(Hydroxyimino)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxyimino)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyiminopiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-6(10)9-3-1-5(8-11)2-4-9/h11H,1-4H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVHXQHDXBWHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety Data Sheet (SDS) and toxicology of CAS 41723-73-9

Technical Guide: Safety Data Sheet (SDS) and Toxicology of Crotonaldehyde (CAS 123-73-9) Addressing the query for CAS 41723-73-9

Part 1: Executive Summary & Identification

Note on CAS 41723-73-9 : The CAS registry number 41723-73-9 is technically invalid (checksum failure) and does not correspond to a registered chemical substance in major global inventories (PubChem, CAS, ECHA). It is highly probable this is a transcription error combining the Catalog Number 41723 (often associated with Tetrabutylammonium sulfate in Thermo Fisher/Alfa Aesar catalogs) with the suffix of Crotonaldehyde (CAS 123-73-9) .

Given the context of "toxicology" and "SDS," Crotonaldehyde is the scientifically relevant compound. It is a potent electrophile, a known environmental pollutant, and a critical impurity in pharmaceutical stability studies. This guide focuses on the toxicology and handling of Crotonaldehyde (CAS 123-73-9) .[1][2]

Chemical Identity:

-

IUPAC Name: (2E)-But-2-enal

-

Common Name: Crotonaldehyde[1][2][3][4][5][6][7][8][9][10][11]

-

Molecular Formula: C₄H₆O[12]

-

Structure: CH₃–CH=CH–CHO

Part 2: Hazard Identification (SDS Core)

As a Senior Application Scientist, I emphasize that the danger of crotonaldehyde lies in its bifunctional reactivity : it contains both an aldehyde group and an

GHS Classification & Hazard Statements

| Hazard Class | Category | Hazard Statement | Code |

| Flammable Liquids | 2 | Highly flammable liquid and vapor.[2][5][10][11] | H225 |

| Acute Toxicity (Inhalation) | 1 | Fatal if inhaled. | H330 |

| Acute Toxicity (Oral) | 3 | Toxic if swallowed.[2] | H301 |

| Acute Toxicity (Dermal) | 1 | Fatal in contact with skin. | H310 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2] | H315 |

| Serious Eye Damage | 1 | Causes serious eye damage (irreversible). | H318 |

| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects.[2][5][11] | H341 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][2][3][4][9][13] | H335 |

| STOT - Repeated Exposure | 2 | May cause organ damage (Liver, Kidney). | H373 |

| Aquatic Toxicity | 1 | Very toxic to aquatic life.[2][4][5][10][11] | H400 |

Critical Handling Note: The low flash point (13°C / 55°F) combined with high inhalation toxicity necessitates the use of a fume hood with 100% exhaust and spark-proof equipment.

Part 3: Toxicological Profile (In-Depth)

Mechanism of Action (MoA)

Crotonaldehyde's toxicity is driven by its ability to form covalent adducts with cellular macromolecules.

-

Protein Adduction (Michael Addition): The

-carbon is highly electrophilic. It reacts with the sulfhydryl (-SH) groups of cysteine residues in proteins and glutathione (GSH). This leads to GSH depletion , inducing severe oxidative stress. -

DNA Adduction: It reacts with deoxyguanosine residues in DNA to form cyclic adducts (e.g.,

-propanodeoxyguanosine). These bulky adducts interfere with DNA replication and repair, driving mutagenicity. -

Signaling Disruption: By alkylating key cysteine residues on Keap1, crotonaldehyde activates the Nrf2 pathway (oxidative stress response). However, at high doses, it overwhelms this defense, leading to mitochondrial dysfunction and apoptosis.

Pharmacokinetics (ADME)

-

Absorption: Rapidly absorbed via inhalation (pulmonary) and dermal routes.

-

Distribution: Systemic distribution, but highest concentrations are found in the respiratory tract (portal of entry) and liver.

-

Metabolism:

-

Excretion: Primarily renal (as metabolites) and exhalation (as CO₂).[8]

Visualization: Toxicity & Metabolic Pathway

Caption: Mechanistic pathway of Crotonaldehyde toxicity showing dual routes of detoxification (GSH conjugation, Oxidation) and damage (DNA/Protein alkylation).

Part 4: Experimental Handling & Protocols

As a scientist handling this compound, you must assume any exposure is potentially fatal. The following protocol is a self-validating safety system.

Personal Protective Equipment (PPE)

-

Respiratory: If outside a glovebox, use a full-face respirator with organic vapor cartridges (Type A).

-

Dermal: Silver Shield/4H laminate gloves are required. Nitrile gloves provide insufficient protection against aldehydes (breakthrough < 5 mins).

-

Eyes: Chemical splash goggles + Face shield (if not in a sash-restricted hood).

Neutralization Protocol (Spill Management)

Do not use water alone; it spreads the immiscible organic layer.

-

Isolate: Evacuate the area immediately.

-

Neutralize: Apply a solution of 10% Sodium Bisulfite (NaHSO₃) . The bisulfite ion attacks the aldehyde carbonyl, forming a water-soluble, less toxic bisulfite adduct.

-

Reaction:

-

-

Absorb: Use vermiculite or activated carbon pads.

-

Disposal: Incineration in a chemical waste facility.

Storage

-

Temp: 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent auto-oxidation to peroxides or crotonic acid.

-

Stabilizer: Often stored with water or hydroquinone to inhibit polymerization.

Part 5: References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 447466, Crotonaldehyde. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Substance Information: Crotonaldehyde.[1][2][3][4][5][6][7][9][10][11][13][15] REACH Registration Dossier. Retrieved from [Link]

-

World Health Organization (WHO). (2008). Concise International Chemical Assessment Document 74: 2-Butenal. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Medical Management Guidelines for Crotonaldehyde. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

- 1. Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Crotonaldehyde - Wikipedia [en.wikipedia.org]

- 7. Crotonaldehyde exposure induces liver dysfunction and mitochondrial energy metabolism disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. chemos.de [chemos.de]

- 11. chemos.de [chemos.de]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. CROTONALDEHYDE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. researchers.mq.edu.au [researchers.mq.edu.au]

- 15. epa.gov [epa.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of Piperidine Oxime Derivatives

For Immediate Release

[City, State] – February 23, 2026 – In a comprehensive technical guide released today, the rich history, synthesis, and burgeoning pharmacological significance of piperidine oxime derivatives are detailed for the benefit of researchers, scientists, and drug development professionals. This in-depth whitepaper traces the evolution of this versatile chemical scaffold, from its early roots in natural product chemistry to its current status as a cornerstone in modern medicinal chemistry, underpinning a wide array of therapeutic agents.

The piperidine ring, a six-membered heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, earning it the designation of a "privileged structure".[1] Its inherent conformational flexibility and capacity for diverse molecular interactions make it an ideal foundation for the design of novel therapeutics.[1] This guide delves specifically into the unique contributions of the oxime functional group when appended to the piperidine core, a combination that has unlocked a wealth of chemical diversity and biological activity.

A Historical Trajectory: From Natural Alkaloids to Synthetic Powerhouses

The story of piperidine begins with its isolation from black pepper, where it is a key component of the pungent alkaloid, piperine.[2][3] For centuries, the therapeutic potential of piperidine-containing natural products has been recognized, with derivatives demonstrating a wide spectrum of biological effects, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2]

While the precise genesis of piperidine oxime derivatives as a distinct class is not marked by a single seminal discovery, their development can be seen as a logical progression from the broader exploration of piperidones and their reactivity. Early synthetic efforts in the mid-20th century focused on the creation of 4-hydroxy-4-phenylpiperidine derivatives as potent analgesics.[4][5][6] These foundational studies paved the way for more complex modifications of the piperidine core. The introduction of the oxime functionality, a result of the reaction between a ketone (such as a piperidone) and hydroxylamine, offered medicinal chemists a new avenue to modulate the physicochemical properties and biological activity of these scaffolds. A notable milestone in the modern era was the emergence of (E)-4-(2,4-Difluorobenzoyl)piperidine oxime as a critical intermediate in the synthesis of atypical antipsychotics like risperidone, highlighting the industrial relevance of this chemical class.

Synthetic Strategies: Building the Piperidine Oxime Core

The synthesis of piperidine oxime derivatives typically commences with the construction of a substituted piperidin-4-one. A common and efficient method for this is a one-pot condensation reaction involving an aromatic aldehyde, a primary amine, and a β-ketoester, a variation of the Petrenko-Kritschenko piperidone synthesis.[7] Subsequent oximation of the piperidone carbonyl group with hydroxylamine hydrochloride in the presence of a base yields the desired piperidin-4-one oxime.

Experimental Protocol: Synthesis of a Representative Piperidin-4-one Oxime

Step 1: Synthesis of 2,6-diphenylpiperidin-4-one

-

In a round-bottom flask, combine substituted benzaldehyde (0.02 mol), acetone (0.01 mol), and ammonium acetate (0.01 mol).[8]

-

Add 25 mL of ethanol and stir the mixture to ensure homogeneity.[8]

-

Reflux the mixture at 80°C for 7-8 hours, monitoring the reaction progress by thin-layer chromatography.[8]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2,6-diphenylpiperidin-4-one.

Step 2: Oximation of 2,6-diphenylpiperidin-4-one

-

Dissolve the synthesized piperidone (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2 equivalents).

-

Reflux the mixture for 2-4 hours, again monitoring by TLC.

-

After cooling, pour the reaction mixture into cold water to precipitate the oxime derivative.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude oxime by recrystallization.

The structural confirmation of the synthesized piperidine oxime derivatives is achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[9]

A Spectrum of Biological Activities and Underlying Mechanisms

Piperidine oxime derivatives have demonstrated a remarkable range of pharmacological activities, a testament to their ability to interact with a variety of biological targets. The following sections detail some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Properties and Modulation of Key Signaling Pathways

Piperidine-containing compounds, including those with an oxime moiety, are integral to numerous anticancer drugs and clinical candidates.[1] Their mechanisms of action are diverse and include the modulation of critical signaling pathways, the induction of apoptosis, and direct interactions with DNA.[1]

For instance, certain piperidine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][10] By inhibiting this pathway, these compounds can effectively halt the uncontrolled growth of cancer cells.

Furthermore, many piperidine derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[10]

Neuropharmacological Applications: From Analgesia to Neuroprotection

The piperidine scaffold is a well-established pharmacophore in the development of analgesics, with many synthetic opioids containing this core structure.[11] The analgesic effects of these compounds are primarily mediated through their interaction with mu-opioid receptors in the central nervous system.[12] Activation of these receptors leads to an increased pain threshold and sedative effects.[12]

More recently, piperidine oxime derivatives have been investigated as potent and selective agonists for dopamine receptors, particularly the D4 subtype, with potential applications in the treatment of erectile dysfunction.[13] This highlights the versatility of the piperidine oxime scaffold in targeting different G-protein coupled receptors.

In the context of neurodegenerative diseases such as Alzheimer's, piperidine derivatives have been designed as potent acetylcholinesterase (AChE) inhibitors.[14][15] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to alleviate the cognitive symptoms of the disease.[15] The nitrogen atom within the piperidine ring is crucial for this activity, as it can become protonated and interact with the anionic site of the AChE enzyme.[15]

Antimicrobial and Antiviral Potential

The growing threat of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action. Substituted piperidin-4-one oxime ethers have emerged as a promising class of antimicrobial agents, with some derivatives exhibiting potent activity against both bacteria and fungi.[16][17] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the piperidine ring and the oxime ether moiety significantly influence their antimicrobial potency.[16] For example, certain halogenated and methylated derivatives have shown minimum inhibitory concentrations (MICs) comparable to or even better than standard antimicrobial drugs.[16]

The antiviral properties of piperidine derivatives have also been explored, with some compounds showing activity against viruses such as influenza.[18] The rigid carbon skeleton of the piperidine ring is thought to fit well into the lipophilic pockets of viral proteins, such as the M2 ion channel of the influenza virus, thereby inhibiting viral replication.[18]

Structure-Activity Relationships: A Guide to Rational Drug Design

Systematic modifications of the piperidine oxime scaffold have provided valuable insights into the structural requirements for various biological activities.

| Derivative Class | Key Structural Features | Observed Activity | IC50/MIC Values |

| Anticancer | Phenyl substituents on the piperidine ring; specific substitution patterns on the phenyl rings. | Cytotoxicity against various cancer cell lines. | Varies depending on the derivative and cell line, with some compounds showing sub-micromolar activity.[1][19] |

| Analgesic | 4-phenyl substitution; specific N-substituents. | Potent antinociceptive effects. | Activity comparable to standard opioids like morphine in animal models.[20] |

| Antimicrobial | Methyl and halogen substitutions on the phenyl rings of the piperidine core; O-alkylation of the oxime. | Broad-spectrum antibacterial and antifungal activity. | MIC values as low as 0.75 mg/ml against certain bacterial strains.[21] |

| Dopamine Agonist | Pyridinepiperazine moiety attached to a propanone oxime linker. | Potent and selective D4 receptor agonism. | High binding affinity and efficacy in in vitro assays.[13] |

| AChE Inhibitors | N-benzyl group; bulky substituents on the benzamide moiety. | Potent acetylcholinesterase inhibition. | IC50 values in the nanomolar range. |

Future Directions and Conclusion

The journey of piperidine oxime derivatives, from their conceptual beginnings to their current standing as a versatile and potent class of bioactive molecules, is a compelling narrative of chemical innovation. The inherent "drug-like" properties of the piperidine scaffold, combined with the chemical versatility of the oxime group, have created a fertile ground for the discovery of novel therapeutic agents.

Future research in this area will likely focus on several key aspects: the exploration of novel and more efficient synthetic methodologies, including green chemistry approaches; the elucidation of the precise molecular mechanisms of action for a wider range of biological activities; and the use of computational modeling and machine learning to guide the rational design of next-generation piperidine oxime derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

This technical guide serves as a comprehensive resource for scientists and researchers, providing a solid foundation of historical context, synthetic strategies, and biological insights to fuel the continued exploration and exploitation of this remarkable chemical scaffold in the ongoing quest for new and improved medicines.

References

Please refer to the end of the document for a comprehensive list of cited references with clickable URLs.

References

-

PubMed.

-

ResearchGate.

-

Benchchem.

-

ResearchGate.

-

PubMed.

-

PubMed.

-

Frontiers.

-

ACS Publications.

-

Semantic Scholar.

-

ijprajournal.

-

PubMed.

-

SciSpace.

-

PrepChem.com.

-

ResearchGate.

-

Europe PMC.

-

Google Patents.

-

Encyclopedia MDPI.

-

ACS Publications.

-

MDPI.

-

Semantic Scholar.

-

PubMed.

-

PubMed.

-

ijhcbs.com.

-

Wiley Online Library.

-

DTIC.

-

IJNRD.

-

PubMed.

-

SciSpace.

-

International Journal of Pharmaceutical Science Invention.

-

frca.co.uk.

-

Google Patents.

-

Google Patents.

-

ResearchGate.

-

PMC.

-

PubMed.

-

International Scholars Journals.

-

ResearchGate.

-

Scinapse.

-

ResearchGate.

-

MDPI.

-

MDPI.

-

PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

- 5. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. ninho.inca.gov.br [ninho.inca.gov.br]

- 9. saapjournals.org [saapjournals.org]

- 10. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. painphysicianjournal.com [painphysicianjournal.com]

- 13. 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. ijpsi.org [ijpsi.org]

- 16. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijprajournal.com [ijprajournal.com]

- 18. ijnrd.org [ijnrd.org]

- 19. Synthesis of polyfunctionalized piperidone oxime ethers and their cytotoxicity on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Hydroxyimino)piperidine-1-carboxamide from 4-Piperidone

Abstract: This document provides a comprehensive guide for the synthesis of 4-(Hydroxyimino)piperidine-1-carboxamide, a valuable scaffold in medicinal chemistry. Starting from 4-piperidone, the synthesis is presented as a robust two-step process involving an initial oximation followed by N-carboxamidation. This guide is intended for researchers and professionals in drug development, offering detailed protocols, mechanistic insights, safety procedures, and characterization data to ensure reproducible and safe execution.

Introduction and Scientific Context

Piperidine derivatives are fundamental building blocks in pharmaceutical sciences, forming the core structure of numerous drugs and bioactive alkaloids.[1][2] The incorporation of specific functional groups, such as carboxamides and oximes, can impart a wide range of biological activities. Piperidine-4-carboxamide derivatives, for instance, have been investigated as potent inhibitors for targets like the CCR5 receptor in anti-HIV research and anaplastic lymphoma kinase (ALK) in cancer therapy.[3][4] The oxime functional group (>C=N-OH) is a versatile moiety known for its role in various biologically active compounds and as a key intermediate in organic synthesis.[5][6]

The target molecule, 4-(Hydroxyimino)piperidine-1-carboxamide, combines these two important pharmacophores. Its synthesis from readily available 4-piperidone provides a strategic entry point for creating libraries of novel compounds for drug discovery programs. This application note details a reliable and scalable two-step synthetic route, emphasizing the rationale behind procedural choices and adherence to rigorous safety standards.

Reaction Scheme and Mechanistic Overview

The synthesis proceeds through two distinct chemical transformations:

-

Step 1: Oximation. The carbonyl group of 4-piperidone reacts with hydroxylamine. This is a classic condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon.[6] A subsequent dehydration step, typically under mildly acidic conditions, yields the stable oxime, 4-(hydroxyimino)piperidine.[5][7][8]

-

Step 2: N-Carboxamidation. The secondary amine of the 4-(hydroxyimino)piperidine intermediate is converted to a carboxamide. This is achieved by reacting it with isocyanic acid (HNCO), which is generated in situ from the acidification of potassium cyanate (KOCN). The piperidine nitrogen acts as a nucleophile, attacking the central carbon of isocyanic acid to form the final N-carboxamide product.

Overall Synthetic Transformation

Caption: Overall two-step synthesis of the target compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis, purification, and characterization of the target compound.

Part A: Synthesis of 4-(Hydroxyimino)piperidine

Rationale: This protocol utilizes hydroxylamine hydrochloride as the source of hydroxylamine. A mild base, sodium acetate, is added to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile required for the reaction with the ketone. Ethanol and water are used as co-solvents to ensure the solubility of both the organic starting material and the inorganic reagents.

Materials and Reagents:

-

4-Piperidone monohydrate hydrochloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (anhydrous)

-

Ethanol (95%)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-piperidone monohydrate hydrochloride (15.3 g, 0.1 mol) and hydroxylamine hydrochloride (8.3 g, 0.12 mol).

-

Add a solvent mixture of 95% ethanol (60 mL) and deionized water (30 mL). Stir the mixture until most solids have dissolved.

-

In a separate beaker, dissolve sodium acetate (16.4 g, 0.2 mol) in deionized water (40 mL) with gentle warming if necessary.

-

Slowly add the sodium acetate solution to the reaction flask over 15-20 minutes. The mixture may become warm.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80-85 °C) for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).

-

Dry the product under vacuum at 50 °C to a constant weight. The expected product is 4-(hydroxyimino)piperidine as a white solid.

Part B: Synthesis of 4-(Hydroxyimino)piperidine-1-carboxamide

Rationale: This step introduces the carboxamide group onto the piperidine nitrogen. Potassium cyanate in an acidic aqueous medium generates isocyanic acid (HNCO), a reactive intermediate. The secondary amine of the piperidine oxime attacks the electrophilic carbon of HNCO to form the desired product. Careful temperature control is necessary to manage the initial exothermic reaction.

Materials and Reagents:

-

4-(Hydroxyimino)piperidine (from Part A)

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ice bath

Procedure:

-

In a 500 mL beaker, suspend 4-(hydroxyimino)piperidine (11.4 g, 0.1 mol) in deionized water (100 mL).

-

Place the beaker in an ice bath and stir vigorously to create a slurry.

-

Slowly add concentrated hydrochloric acid (8.3 mL, ~0.1 mol) dropwise, ensuring the temperature remains below 10 °C. The solid should dissolve to form the hydrochloride salt solution.

-

In a separate flask, dissolve potassium cyanate (9.7 g, 0.12 mol) in deionized water (50 mL).

-

Add the potassium cyanate solution dropwise to the cold, stirred solution of the oxime hydrochloride over 30 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. A white precipitate will form.

-

Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product thoroughly with cold deionized water (3 x 40 mL) to remove any remaining salts.

-

Recrystallize the crude product from a hot water/ethanol mixture to obtain pure 4-(hydroxyimino)piperidine-1-carboxamide.

-

Dry the purified crystals under vacuum.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the final product, 4-(Hydroxyimino)piperidine-1-carboxamide, should be confirmed using standard analytical techniques.[9]

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₆H₁₁N₃O₂ |

| Molecular Weight | 157.17 g/mol |

| Melting Point | ~210-215 °C (with decomposition) |

| Purity (HPLC) | >98% |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.4 (s, 1H, N-OH), 6.1 (s, 2H, -NH₂), 3.7 (t, 4H, piperidine H-2, H-6), 2.4 (t, 2H, piperidine H-3), 2.2 (t, 2H, piperidine H-5) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 159.0 (C=O), 155.0 (C=NOH), 43.0 (C-2, C-6), 32.0 (C-3), 28.0 (C-5) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 1650 (C=O stretch), 1630 (C=N stretch), 1580 (N-H bend) |

| MS (ESI+) | m/z 158.09 [M+H]⁺ |

Safety Precautions and Waste Management

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.[10]

-

Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[10][11]

-

Avoid inhalation of dusts and contact with skin and eyes.[10]

Reagent-Specific Hazards:

-

Hydroxylamine Hydrochloride: Toxic if swallowed, causes skin and serious eye irritation, and may cause allergic skin or respiratory reactions.[12] Handle with extreme care.

-

Potassium Cyanate: Harmful if swallowed. Contact with acids liberates toxic gas (isocyanic acid).

-

Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate engineering controls.

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]

-

Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Neutralize the area afterward.

Waste Disposal:

-

All organic and aqueous waste solutions should be collected in appropriately labeled hazardous waste containers.

-

Do not mix waste streams. Follow all local, state, and federal regulations for chemical waste disposal.

References

- Filo. (2025, July 30). Convert the given ketone to its oxime using hydroxylamine hydrochloride.

- Hydroxylamine Hydrochloride Safety Data Sheet. (n.d.).

- Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives.

- Apollo Scientific. (2023, July 5). Hydroxylamine hydrochloride Safety Data Sheet.

- Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE GHS Safety Data Sheet.

- Loba Chemie. (2022, May 23). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet.

- 107183 - Hydroxylamine hydrochloride - Safety Data Sheet. (n.d.).

- Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.

- PubMed. (2014, January 15). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors.

- Arabian Journal of Chemistry. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors.

- Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.

- Khan Academy. (n.d.). Formation of oximes and hydrazones.

- Ataman Kimya. (n.d.). HYDROXYLAMINE HCL.

- Benchchem. (n.d.). Synthesis routes of 1-(2-Phenoxyethyl)-4-piperidone oxime.

- ResearchGate. (2018, April 11). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.

- YouTube. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone.

- Vietnam Journal of Science, Technology and Engineering. (n.d.). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation.

- International Journal of Pharmacy and Pharmaceutical Research. (2024, June 30). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 5. Convert the given ketone to its oxime using hydroxylamine hydrochloride (.. [askfilo.com]

- 6. quora.com [quora.com]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. prochemonline.com [prochemonline.com]

- 12. lobachemie.com [lobachemie.com]

Application Note: Using 4-(Hydroxyimino)piperidine-1-carboxamide in Kinase Inhibitor Synthesis

Executive Summary

4-(Hydroxyimino)piperidine-1-carboxamide is a critical, stable intermediate used primarily to generate 4-aminopiperidine-1-carboxamide scaffolds. This piperidine moiety is a privileged structure in medicinal chemistry, serving as a solvent-exposed tail or hinge-binding motif in inhibitors targeting JAK , CDK , and AKT kinases (e.g., analogs of Capivasertib/AZD5363).

This guide details the synthesis of the oxime from 4-piperidone-1-carboxamide, its reduction to the active amine, and its application in fragment-based drug discovery (FBDD). Unlike the unstable free amine, the hydroxyimino (oxime) derivative offers superior shelf-stability and crystallinity, making it the preferred form for storage and scale-up.

Part 1: Synthesis Protocol (The "Make")

Reaction Logic

The synthesis relies on the condensation of 4-oxopiperidine-1-carboxamide with hydroxylamine hydrochloride . This reaction is thermodynamically driven by the formation of the C=N bond and the precipitation of the product, which drives the equilibrium forward.

Key Advantage: The oxime formation serves as a "chemical filter," rejecting impurities present in the starting ketone material.

Detailed Protocol: Oxime Formation

Materials:

-

Starting Material: 4-Oxopiperidine-1-carboxamide (CAS: 84104-33-6)

-

Reagent: Hydroxylamine hydrochloride (

)[1] -

Base: Sodium Acetate (

) or Sodium Bicarbonate ( -

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxopiperidine-1-carboxamide (10.0 g, 70.3 mmol) in 100 mL of Ethanol/Water (1:1).

-

Reagent Addition: Add Hydroxylamine hydrochloride (7.3 g, 105 mmol, 1.5 eq) in a single portion.

-

Buffering: Slowly add Sodium Acetate (8.6 g, 105 mmol) to buffer the solution. Note: pH should be maintained between 4–6 to catalyze the dehydration step without protonating the hydroxylamine entirely.

-

Reaction: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) or LCMS. The ketone peak (

) should disappear, replaced by the oxime ( -

Workup (Crystallization):

-

Cool the reaction mixture to room temperature.

-

Place in an ice bath (0–4°C) for 1 hour. The 4-(hydroxyimino)piperidine-1-carboxamide should precipitate as a white/off-white solid.

-

Filter the solid and wash with cold water (2 x 20 mL) to remove salts.

-

Drying: Dry under vacuum at 45°C overnight.

-

Expected Yield: 85–92%

Appearance: White crystalline solid.

Storage: Stable at room temperature (unlike the amine, which absorbs

Quality Control Data

| Test | Specification | Method |

| Purity | >98% | HPLC (254 nm) |

| Identity | LC-MS (ESI+) | |

| 1H NMR | DMSO-d6 | |

| Melting Point | 205–210°C (dec) | DSC |

Part 2: Downstream Application (The "Use")

The oxime is rarely the final drug; it is the precursor to the 4-amino variant. The reduction must be performed carefully to avoid reducing the carboxamide or cleaving the N-N bond incorrectly.

Protocol: Reduction to 4-Aminopiperidine-1-carboxamide

Method: Catalytic Hydrogenation (Preferred for cleanliness).

-

Dissolution: Dissolve the oxime (5.0 g) in Methanol (50 mL) and Acetic Acid (5 mL).

-

Catalyst: Add 10% Pd/C (500 mg, 10 wt% loading). Safety: Add catalyst under inert nitrogen flow to avoid ignition.

-

Hydrogenation: Pressurize with Hydrogen gas (balloon or Parr shaker at 30 psi) and stir at RT for 6–12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate. The product is often isolated as the acetate salt or neutralized with basic resin to yield the free amine (

).

Kinase Inhibitor Synthesis Workflow

The resulting primary amine is a "super-nucleophile" used to attack chlorinated heterocycles (SNAr) or undergo reductive amination.

Visual Workflow (DOT):

Caption: Figure 1. Conversion of the ketone precursor to the stable oxime intermediate, followed by activation to the amine for final drug coupling.

Part 3: Structural Biology & Mechanism

Why use the 1-carboxamide piperidine?

-

Hinge Interaction: In many kinase structures (e.g., CDK4/6), the piperidine ring sits at the solvent interface. The carboxamide group (

) acts as a dual H-bond donor/acceptor, often interacting with water networks or specific residues (e.g., Asp/Glu) near the ribose binding pocket. -

Solubility: The carboxamide significantly lowers the LogP (lipophilicity) compared to N-benzyl or N-Boc protecting groups, improving the oral bioavailability of the final drug candidate.

-

Metabolic Stability: Unlike N-alkyl piperidines which are prone to oxidative dealkylation by CYPs, the urea-like carboxamide is metabolically robust.

Pharmacophore Logic (DOT):

Caption: Figure 2. Pharmacophore mapping showing the dual role of the piperidine-carboxamide: hydrophobic filling of the pocket and hydrophilic interaction with the solvent front.

References

-

Addie, M., et al. (2013).[2] Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.[2] Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lubisch, W., et al. (2000).[3] Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Organic Syntheses. (1921-2026).[4] General Procedures for Oxime Formation and Reduction. Organic Syntheses, Coll. Vol. 1, 327. Retrieved from [Link]

- Google Patents. (2014). CN104628627A: Method for synthesizing 1-boc-4-aminopiperidine (Analogous Chemistry).

Sources

Introduction: The Strategic Importance of 4-Aminopiperidine-1-carboxamide

An Application Guide to the Catalytic Hydrogenation of 4-(Hydroxyimino)piperidine-1-carboxamide

The synthesis of 4-aminopiperidine-1-carboxamide via the catalytic hydrogenation of its corresponding oxime is a critical transformation in medicinal chemistry. The resulting product is a versatile saturated N-heterocyclic scaffold, a privileged structure found in a multitude of biologically active compounds.[1][2] This key intermediate serves as a foundational building block for developing novel therapeutic agents, from inhibitors of protein kinase B (Akt) for potential anticancer treatments to antagonists for the CCR5 receptor in HIV-1 entry inhibition.[3][4] The 4-amino group provides a crucial vector for chemical modification, enabling extensive exploration of structure-activity relationships (SAR) in drug discovery programs.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical protocols, mechanistic insights, and practical troubleshooting advice for the successful execution of this pivotal hydrogenation reaction.

Mechanistic Rationale and Catalyst Selection

The conversion of an oxime to a primary amine via catalytic hydrogenation is a cornerstone of synthetic chemistry.[5] The reaction involves the addition of molecular hydrogen across the carbon-nitrogen double bond in the presence of a metal catalyst.

Reaction Mechanism

The reduction of oximes can proceed through two primary mechanistic pathways, the prevalence of which is dictated by the choice of catalyst and reaction conditions.[6][7]

-

N-O Bond Hydrogenolysis (Favored by Pd and Ni): Under neutral or basic conditions, the reaction is believed to initiate with the cleavage of the weak N-O bond to form an intermediate imine. This imine is then rapidly hydrogenated to the corresponding primary amine.[6]

-

C=N Bond Reduction (Favored by Pt): In acidic media, the oxime nitrogen is first protonated. The hydrogenation then proceeds via the reduction of the C=N double bond to form a hydroxylamine intermediate.[6][7] Further hydrogenation of the hydroxylamine can yield the primary amine, although this step can be slow on certain catalysts like Pt/C.[6]

For the synthesis of 4-aminopiperidine-1-carboxamide, the goal is the complete reduction to the primary amine, making catalysts that favor the first pathway, such as Palladium or Raney Nickel, the preferred choice.

Caption: Predominant pathway for oxime hydrogenation using a Palladium catalyst.

Selecting the Optimal Catalyst

The choice of catalyst is paramount for achieving high yield and selectivity.

-

Palladium on Carbon (Pd/C): This is one of the most versatile and widely used catalysts for oxime reductions. It demonstrates high activity, often under mild conditions, including atmospheric pressure of hydrogen in some systems. Pd/C is known to efficiently catalyze the N-O bond cleavage, leading directly to the desired primary amine with minimal side products.[6][7]

-

Raney® Nickel (Ra-Ni): A highly effective non-noble metal catalyst, Ra-Ni is a cost-effective alternative.[6] It typically requires more forcing conditions, such as elevated temperatures and pressures, and is often employed under basic conditions to achieve high yields of the primary amine.[6][8]

-

Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): While effective for hydrogenation, platinum-based catalysts can sometimes lead to the formation of stable hydroxylamine intermediates, particularly in acidic media, which may not fully convert to the desired amine.[6][7]

For this application note, 10% Palladium on Carbon is selected as the catalyst of choice due to its high efficacy, selectivity for primary amine formation, and the ability to perform the reaction under relatively mild and controllable conditions.

Protocol: High-Pressure Catalytic Hydrogenation

This protocol details the procedure for the reduction of 4-(Hydroxyimino)piperidine-1-carboxamide using a high-pressure hydrogenation reactor, such as a Parr shaker apparatus.

Safety Imperatives

Hydrogenation reactions are inherently hazardous due to the use of highly flammable hydrogen gas and potentially pyrophoric catalysts.[9][10][11] Strict adherence to safety protocols is mandatory.

-

Ventilation: All operations, including reactor charging and work-up, must be conducted inside a certified chemical fume hood.[12][13]

-

Oxygen Exclusion: Ensure the reaction vessel is purged of all air before introducing hydrogen to prevent the formation of explosive mixtures.[9][10]

-

Catalyst Handling: Never allow the hydrogenation catalyst to become dry, especially after it has been exposed to hydrogen.[10] Keep it wetted with solvent or water at all times. Handle catalyst filtration with extreme care to prevent ignition.[9][11]

-

Personal Protective Equipment (PPE): Standard PPE (safety glasses, lab coat, gloves) is required. A blast shield should be placed between the reactor and the operator.[10][13]

-

Equipment Integrity: Always use pressure-rated equipment and verify that all gauges and safety-relief valves are functional before starting.[9][12]

Materials and Equipment

-

Substrate: 4-(Hydroxyimino)piperidine-1-carboxamide

-

Catalyst: 10% Palladium on Carbon (5-10% w/w)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Gases: Hydrogen (high purity), Nitrogen (high purity)

-

Equipment: High-pressure hydrogenation reactor (e.g., Parr apparatus), glass liner, magnetic or mechanical stirrer, filtration apparatus (Büchner funnel), Celite® 545, rotary evaporator.

Step-by-Step Procedure

-

Reactor Charging:

-

Place a weighed amount of 4-(Hydroxyimino)piperidine-1-carboxamide (1.0 eq) into the glass liner of the hydrogenation reactor.

-

Add a sufficient volume of methanol to fully dissolve the substrate (e.g., 10-20 mL per gram of substrate).

-

Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (0.05-0.10 g per gram of substrate). It is best practice to wet the catalyst with a small amount of the reaction solvent before addition to minimize the risk of it becoming airborne.

-

-

System Assembly and Purging:

-

Place the glass liner into the reactor body.

-

Assemble and securely seal the reactor according to the manufacturer's instructions. Ensure all fittings are tightened correctly.[12]

-

Connect the reactor to the gas manifold.

-

Pressurize the system with nitrogen to ~100 psi, hold for 15-30 minutes, and check for any pressure drop to ensure there are no leaks.[12]

-

Carefully vent the nitrogen. Repeat the pressurize-vent cycle with nitrogen at least three times to thoroughly remove all oxygen from the vessel.[9][12]

-

-

Hydrogenation:

-

After the final nitrogen purge, evacuate the vessel and backfill with hydrogen to the desired pressure (e.g., 50-100 psi).[14]

-

Begin vigorous stirring or shaking to ensure efficient mixing of the three-phase system (solid catalyst, liquid solution, hydrogen gas).

-

If the reaction is exothermic, use cooling systems to maintain the desired temperature (typically room temperature is sufficient).[9]

-

Monitor the reaction progress by observing the pressure drop on the hydrogen gauge, which indicates hydrogen consumption. The reaction is typically complete in 4-12 hours.[3]

-

-

Reaction Shutdown and Work-up:

-

Once hydrogen uptake ceases, stop the stirring/shaking.

-

Allow the reactor to cool to room temperature if it was heated.[12]

-

Carefully vent the excess hydrogen into the fume hood exhaust.

-

Purge the reactor with nitrogen at least three times to remove all residual hydrogen.[10][12]

-

Safely open the reactor and remove the liner containing the reaction slurry.

-

-

Catalyst Filtration:

-

Prepare a filtration setup with a Büchner funnel and a pad of Celite® (~1-2 cm thick) over the filter paper. Pre-wet the Celite pad with methanol.

-

Carefully pour the reaction slurry over the Celite pad to filter out the Pd/C catalyst.

-

CRITICAL: Do not allow the catalyst filter cake to run dry on the funnel.[10] Keep the surface covered with solvent at all times to prevent ignition.

-

Rinse the reaction vessel with fresh methanol and pour the rinsings over the filter cake to ensure complete transfer of the product.

-

Once filtration is complete, immediately and carefully transfer the wet Celite/catalyst cake to a dedicated waste container and submerge it in water.[11]

-

-

Product Isolation:

-

Transfer the clear filtrate to a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-aminopiperidine-1-carboxamide, typically as a solid.

-

The product can be further purified by recrystallization if necessary.

-

Caption: Experimental workflow for catalytic hydrogenation.

Data Presentation and Analytical Characterization

The success of the hydrogenation should be validated through rigorous monitoring and characterization.

Typical Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Catalyst | 10% Pd/C | High activity and selectivity for primary amine formation.[6][7] |

| Catalyst Loading | 5-10% w/w | Provides a good balance between reaction rate and cost-effectiveness.[3] |

| Hydrogen Pressure | 50 - 100 psi | Sufficient pressure to ensure high hydrogen concentration and drive the reaction to completion efficiently. |

| Temperature | 20 - 40 °C | The reaction is often sufficiently fast at room temperature. Mild heating can be applied if needed. |

| Solvent | Methanol / Ethanol | Excellent solvency for the substrate and effectively wets the catalyst surface. |

| Reaction Time | 4 - 12 hours | Typical duration for complete conversion, monitored by cessation of H₂ uptake. |

| Expected Yield | >90% | This reduction is generally high-yielding when run to completion. |

Methods for Analysis

-

Reaction Monitoring:

-

Thin-Layer Chromatography (TLC): An indispensable tool for tracking the disappearance of the starting oxime. A suitable mobile phase (e.g., Dichloromethane/Methanol, 9:1) should show a clear separation between the starting material and the more polar amine product.[15]

-

-

Product Characterization:

-

NMR Spectroscopy (¹H & ¹³C): Confirms the molecular structure. Key spectral changes include the disappearance of the oxime =N-OH proton signal and the appearance of a new signal for the -NH₂ protons. Shifts in the signals of the piperidine ring protons and carbons, particularly at the C4 position, are also indicative of successful reduction.

-

Mass Spectrometry (MS): Verifies the molecular weight of the final product, 4-aminopiperidine-1-carboxamide (C₆H₁₃N₃O, MW: 143.19 g/mol ).

-

Infrared (IR) Spectroscopy: Provides functional group information. Look for the disappearance of the C=N stretch (~1650 cm⁻¹) and broad O-H stretch of the oxime, and the appearance of characteristic N-H stretching bands for a primary amine (~3300-3400 cm⁻¹).

-

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for addressing common issues.

Caption: Logical flow for troubleshooting common hydrogenation issues.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen

- Mechanism of how oxime is converted to amine. Filo.

- Hydrogenation Reaction Safety In The Chemical Industry. Google Cloud.

- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.

- Heterogeneous Catalysis for Selective Hydrogen

- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.

- Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids.

- Hydrogen

- The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. PMC.

- Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.

- Hydrogenation Reactions. University of Pittsburgh.

- A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.

- Electrocatalytic Reduction Using Raney Nickel. Bulletin of the Chemical Society of Japan.

- Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.

- QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. USAMV Iasi.

- Method for synthesizing 1-boc-4-aminopiperidine.

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

- RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery.

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering (RSC Publishing).

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep

- Nickel-catalyzed asymmetric hydrogen

- Process for the production of piperidine.

- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H 2 at 1 atm in H 2 O under mild conditions. Reaction Chemistry & Engineering (RSC Publishing).

- A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System.

- Is palladium on carbon acting as an oxidising or reducing agent? ECHEMI.

- Analytical method for the determination of oxamyl and its oxime metabolite in w

- Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy C

- Is palladium on carbon acting as an oxidising or reducing agent? Chemistry Stack Exchange.

- Palladium-Catalyzed C–H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. The Journal of Organic Chemistry.

- Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle.

- Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Royal Society of Chemistry.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Review of methods for the catalytic hydrogen

- Ethyl 4-(hydroxyimino)

- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide C

- General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)

- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.

- Scale-Up Synthesis of 1-(4-Aminophenyl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of how oxime is converted to amine | Filo [askfilo.com]

- 6. mdpi.com [mdpi.com]

- 7. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 8. scholar.utc.edu [scholar.utc.edu]

- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. chem.uci.edu [chem.uci.edu]

- 12. njhjchem.com [njhjchem.com]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

Scalable manufacturing process for CAS 41723-73-9

Application Note: Scalable Manufacturing Process for L-Menthyl Glyoxylate (CAS 41723-73-9)

Executive Summary

L-Menthyl Glyoxylate (LMG) (CAS 41723-73-9) is a critical chiral auxiliary used in the diastereoselective synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), specifically Lamivudine (3TC) and Emtricitabine (FTC) . Its purity directly dictates the stereochemical yield of the subsequent 1,3-oxathiolane ring formation.

This application note details a robust, scalable manufacturing protocol for LMG. Unlike bench-scale methods that suffer from polymerization and difficult purification, this protocol utilizes a Bisulfite Adduct Purification Strategy to ensure >99% purity and high diastereomeric excess (de). We also introduce a continuous flow intensification strategy for multi-kilogram campaigns.

Process Chemistry & Mechanism

The synthesis involves the Fischer esterification of L-Menthol with Glyoxylic Acid .

-

Reaction Type: Acid-Catalyzed Equilibrium Esterification.

-

Thermodynamics: The reaction is equilibrium-limited. Water removal is essential to drive conversion (Le Chatelier's principle).

-

Key Challenge: Glyoxylic acid is prone to disproportionation and polymerization. The product (an aldehyde) is unstable and readily oxidizes.

-

Solution: The product is isolated as the Monohydrate (stable solid) or purified via a bisulfite adduct shuttle.

Reaction Scheme

Scalable Manufacturing Protocol (Batch Mode)

This protocol is designed for a 50L Pilot Reactor but is linearly scalable to 2000L GLR (Glass-Lined Reactors).

Equipment Requirements

-

Reactor: Glass-Lined Reactor (GLR) with variable speed agitation.

-

Thermal Control: Jacket temperature range -10°C to 130°C.

-

Distillation: Dean-Stark trap or Phase Separator for azeotropic water removal.

-

Filtration: Nutsche Filter or Centrifuge.

Raw Materials

| Reagent | Specification | Eq. | Role |

| L-Menthol | >99% (Natural or Synthetic) | 1.0 | Chiral Scaffold |

| Glyoxylic Acid | 50% w/w Aq.[1] Solution | 1.2 | Carbonyl Source |

| Cyclohexane | Industrial Grade | 5-7 Vol | Azeotropic Solvent |

| p-TSA | Monohydrate, 98% | 0.01 | Catalyst |

| Sodium Bisulfite | 30% w/w Aq. Solution | 1.5 | Purification Agent |

| Formaldehyde | 37% Aq. Solution | 1.0 | Adduct Cleavage |

Step-by-Step Procedure

Phase 1: Esterification & Water Removal

-

Charge Cyclohexane (or Toluene) and L-Menthol into the reactor. Agitate until dissolved.

-

Add Glyoxylic Acid (50% aq) and p-Toluenesulfonic acid (p-TSA).

-

Heat to reflux (approx. 80-85°C for Cyclohexane).

-

Azeotropic Distillation: Continuously remove water via the Dean-Stark trap.

-

Critical Process Parameter (CPP): Monitor water collection. Reaction is complete when water evolution ceases (theoretical: ~18g water per mole).

-

Duration: Typically 4–6 hours.

-

-

Cool the reaction mass to 25°C.

Phase 2: Bisulfite Purification (The "Shuttle" Method) Why this step? Direct distillation leads to thermal degradation. This chemical purification separates the aldehyde from unreacted Menthol and non-aldehyde impurities.

-

Wash: Wash the organic layer with 5% NaHCO₃ to remove the acid catalyst.

-

Adduct Formation: Add Sodium Bisulfite (30% aq) solution to the organic layer. Agitate vigorously for 2 hours.

-

Phase Separation: Separate the layers. Keep the Aqueous Layer (contains Product). Discard Organic Layer (send to solvent recovery).

Phase 3: Product Regeneration & Isolation 9. Hydrolysis: Charge the Aqueous Layer back to the reactor. Adjust pH to neutral (6.8–7.2) using NaOH. 10. Cleavage: Add Formaldehyde (37%) solution dropwise at <20°C.

- Chemistry: Formaldehyde binds the bisulfite more strongly than LMG, releasing the L-Menthyl Glyoxylate.

- Crystallization: The LMG will precipitate as the Monohydrate .

- Filtration: Cool to 0–5°C for 2 hours. Filter the white solid.

- Drying: Vacuum dry at <40°C. (High heat causes dehydration and polymerization).

Process Visualization

Workflow Logic: The Bisulfite Shuttle

This diagram illustrates the critical purification logic that allows this process to scale without high-vacuum distillation.

Caption: The Bisulfite Shuttle separates the target aldehyde from non-polar impurities by temporarily converting it into a water-soluble salt.

Continuous Flow Intensification (Advanced)

For facilities targeting >100 kg/day , a continuous flow approach using a packed-bed reactor is recommended to minimize residence time and side reactions.

-

Reactor: Column packed with Amberlyst-15 (Solid Acid Catalyst).[1][5]

-

Conditions: 80°C, Residence Time: 5–10 mins.

-

Advantage: Eliminates the use of soluble p-TSA, simplifying workup.

-

Diagram:

Caption: Continuous flow synthesis using heterogeneous catalysis reduces waste and improves safety.

Quality Control & Safety

In-Process Controls (IPC)

| Step | Parameter | Method | Acceptance Criteria |

| Reaction | Glyoxylic Acid Content | HPLC/Titration | < 2.0% remaining |

| Reaction | Di-menthyl Oxalate | HPLC | < 5.0% (Side Product) |

| Isolation | Water Content | Karl Fischer | 7.0 – 9.0% (Monohydrate target) |

Safety (EHS)

-

Glyoxylic Acid: Highly corrosive. Use acid-resistant seals (PTFE/Kalrez).

-

Formaldehyde: Carcinogen. The cleavage step must be performed in a closed vessel with scrubber venting.

-

Thermal Hazard: Do not distill the crude product to dryness; oligomerization is exothermic.

References

-

Moyo, M., et al. (2020).[1] "Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals."[1] Arkivoc, 2020(3), 49-63.[1] Link

-

Liu, Z., et al. (2014). "Method for preparing L-menthyl glyoxylate-hydrate through catalysis of heteropoly acid." CN Patent 103951561A. Link

-

Hao, Y. (2012). "Preparation methods of glyoxylic acid L-menthyl alcohol ester and its monohydrate." CN Patent 102516078A. Link

-

Goldenberg, D. M. (1995). "Process for the preparation of L-menthyl glyoxylate." US Patent 5442094. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. CN102516078A - Preparation methods of glyoxylic acid L-menthyl alcohol ester and monohydrate of glyoxylic acid L-menthyl alcohol ester - Google Patents [patents.google.com]

- 3. US10174073B2 - Preparation and uses of obeticholic acid - Google Patents [patents.google.com]

- 4. CN103951561A - Method for preparing L-menthyl glyoxylate-hydrate through catalysis of heteropoly acid - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

Handling and storage protocols for hygroscopic piperidine derivatives

Executive Summary

Piperidine moieties are ubiquitous in medicinal chemistry, appearing in over 12 FDA-approved small molecules annually. However, their secondary amine structure presents a dual stability challenge: extreme hygroscopicity (particularly in salt forms like HCl or TFA) and chemisorption of atmospheric CO₂ (carbamate formation).

Failure to manage these properties leads to stoichiometry errors during synthesis, "gummy" physical states that preclude crystallization, and phantom impurities in biological assays. This guide provides a self-validating framework for handling these derivatives to ensure pharmacological consistency.

Mechanism of Failure: The Science of Instability

To handle these compounds effectively, one must understand why they degrade. It is not merely "getting wet"; it is a cascade of chemical and physical corruption.

The Hygroscopic Cascade (Deliquescence)

Piperidine salts possess high lattice energy, but the hydrogen-bonding potential of the ammonium cation makes them avid water scavengers.

-

Stage 1 (Adsorption): Water molecules bind to the surface crystal lattice.

-

Stage 2 (Absorption): Water penetrates the crystal structure, forming hydrates and altering the molecular weight (MW).

-

Stage 3 (Deliquescence): The solid dissolves in its own absorbed water, forming a viscous oil/gum. This state is often irreversible without recrystallization.

The "Invisible" Impurity: CO₂ Chemisorption

Unlike simple moisture absorption, piperidine free bases react chemically with atmospheric CO₂.

-

Reaction:

-

Consequence: This forms a piperidinium carbamate salt. In LC-MS, this may appear as a split peak or a mass shift, often misidentified as a degradation byproduct. Heating usually reverses this, releasing CO₂, which can cause pressure buildup in sealed vials.

Figure 1: Degradation pathways for piperidine derivatives. Note the reversible nature of carbamate formation vs. the physical state change of deliquescence.

Protocol A: Storage Infrastructure

Core Directive: Cold storage is dangerous if not managed correctly. The risk of condensation upon warming a cold vial to room temperature often outweighs the benefit of thermal stability.

Storage Hierarchy

| Tier | Environment | Recommended For | Protocol |

| 1 | Argon Glovebox | Primary Reference Standards, Free Bases | Store in crimped vials. Permanent inert atmosphere. |

| 2 | Desiccator (P₂O₅) | HCl/TFA Salts, Bulk Reagents | Vacuum grease on flanges is mandatory. Check indicator silica weekly. |

| 3 | Sealed Vial (Parafilm) | Short-term usage (<24h) | Wrap Parafilm counter-clockwise (with the thread) to ensure seal tension. |

The "Warm-Up" Rule (Critical)

If storing piperidines at -20°C or 4°C:

-

Remove vial from freezer.

-

Place in a desiccator or on the bench.

-

WAIT 45 MINUTES (for 20mL vial) or until the glass is dry to the touch.

-

Why? Opening a cold vial sucks in humid air, which immediately condenses on the internal walls and the compound.

Protocol B: Handling & Weighing (The "Difference" Method)

Problem: Weighing a hygroscopic piperidine salt on an open balance results in a "drifting" mass reading. As you watch, the weight increases due to water uptake. Solution: Gravimetric Subtraction (Difference Weighing).

Step-by-Step Difference Weighing

This method eliminates the exposure of the bulk material to the balance environment.

-

Preparation: Dry a capped weighing bottle or vial + cap in an oven; cool in a desiccator.

-

Load (Inert): Inside a glovebox or glove bag, load the approximate amount of piperidine derivative into the weighing bottle. Close tightly.

-

Weigh 1 (

): Take the sealed bottle to the balance. Record the total mass. -

Dispense: Quickly open the bottle, dump the estimated amount into your reaction vessel, and immediately recap the bottle. Do not tap the spatula against the reaction vessel.

-

Weigh 2 (

): Weigh the now-lighter sealed bottle. -

Calculate:

.

Validation: This method is self-validating because the balance never measures the compound while it is absorbing water.

Figure 2: Decision tree and workflow for gravimetric subtraction (Difference Weighing).

Protocol C: Synthesis & Solvent Compatibility

Solvent Selection

Piperidines are basic. Avoid solvents that can undergo nucleophilic attack or those with acidic impurities.

-

Chlorinated Solvents (DCM/Chloroform): Warning. Chloroform often contains ethanol or HCl as stabilizers. The HCl will protonate the piperidine; the ethanol can compete in reactions. Use amylene-stabilized chloroform only.

-

Ketones (Acetone): Strictly Prohibited. Secondary amines react with ketones to form enamines or imines (Schiff bases).

Recovery of "Gummy" Material (Azeotropic Drying)

If a piperidine salt has deliquesced into a gum, do not discard it.

-

Dissolve the gum in a mixture of Methanol (10%) and Toluene (90%) .

-

The methanol breaks the hydrate lattice; the toluene acts as the azeotropic carrier.

-

Rotary evaporate at 45°C.

-

Repeat 3x with pure toluene.

-

The material should foam into a dry solid (amorphous foam is acceptable and dry).

Quality Control & Analytical Verification

Karl Fischer (KF) Titration (Modified)

Standard KF reagents fail with piperidines because the amine shifts the pH, causing a side reaction that consumes iodine continuously (vanishing endpoint).

-

Protocol: Use Buffered KF Reagents (containing benzoic acid or salicylic acid) to maintain pH 5–7.

-

Reference: Sigma-Aldrich Application Note on Amines [1].

qNMR for Purity/Water Content

Quantitative NMR is superior to weighing for stoichiometry.

-

Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic internal standards).

-

Solvent: DMSO-

(dry). -

Calculation:

Where

References

-

Fandino, O., et al. (2018). Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide).[3][4] Journal of Physical Chemistry B. [Link]

-

Japanese Pharmacopoeia. (2021).[5] Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR.[5][6][7][8] Chem Pharm Bull.[5] [Link]

-

HepatoChem. (2016). Handling Hygroscopic Salts in Synthesis.[9][10] HepatoChem Application Notes. [Link]

-

American Chemical Society. (2021).[11] Hygroscopic Tendencies of Substances Used as Calibrants for qNMR.[11] Analytical Chemistry.[2][12][5][9][13] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocet.org [jocet.org]

- 5. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) [jstage.jst.go.jp]

- 7. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hepatochem.com [hepatochem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. mt.com [mt.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 4-(Hydroxyimino)piperidine-1-carboxamide

Technical Support Center: Ticket #84501-OX Topic: Yield Optimization for 4-(Hydroxyimino)piperidine-1-carboxamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Hidden" Yield Killers

Welcome to the technical support center. You are likely here because your yield for 4-(Hydroxyimino)piperidine-1-carboxamide (CAS: 84501-68-8) is hovering between 40-60%, significantly below the industrial benchmark of >85%.[1]

This molecule is a critical intermediate (often for Apixaban analogs).[2] The synthesis seems deceptively simple—two steps from 4-piperidone—but it suffers from three specific "yield killers":

-

Cyanate Hydrolysis: In Step 1, incorrect pH control destroys your reagent before it reacts.[2]

-

The "Water Trap": The final product is amphiphilic and highly soluble in the aqueous mother liquor.[2] Standard filtration loses 20-30% of the product.[1][2]

-

Beckmann Rearrangement Risk: Excessive heating during the oxime step can trigger an unwanted rearrangement or hydrolysis.[2]

This guide provides the self-validating protocols required to close these gaps.

Visualizing the Workflow

The following diagram outlines the optimized industrial route and the critical control points (CCPs) where yield is typically lost.

Caption: Figure 1. Optimized synthetic pathway highlighting Critical Control Points (CCP) where yield is most frequently compromised.

Module 1: The Carboxamidation (Step 1)

Goal: Convert 4-piperidone HCl to 4-oxopiperidine-1-carboxamide.

The Problem: The "Fizz" Factor

Users often report vigorous bubbling and low conversion.[2] This is due to the decomposition of cyanate (

The Protocol

-

Dissolution: Dissolve 4-piperidone monohydrate hydrochloride in water (3 vol).

-

Temperature Control: Cool the solution to 0–5°C .

-

Why? Low temperature suppresses the hydrolysis of cyanate (

) significantly more than it suppresses the N-carbamoylation reaction (

-

-

Reagent Addition: Dissolve Potassium Cyanate (KOCN) or Sodium Cyanate (NaOCN) (1.2 eq) in minimal water. Add this solution dropwise over 30-60 minutes.

-

The "Cook": Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

Troubleshooting Table: Step 1

| Symptom | Diagnosis | Solution |

| Vigorous gas evolution | pH is too low (< 2.[1][2]0) or Temp is too high. | Slow down addition. Ensure T < 10°C during addition. |

| Low conversion (TLC) | pH rose too high (> 6.0). | The amine salt acts as its own buffer, but if you used free base piperidone, you MUST add HCl to adjust pH to ~4. |

| Precipitate is gummy | Oligomerization of cyanate.[2] | Dilute the reaction mixture by 20% with water. |

Module 2: The Oximation (Step 2)

Goal: Convert the ketone to the oxime (

The Problem: The Equilibrium Trap

Oxime formation is reversible and acid-catalyzed.[1][2]

-

Too Acidic: The hydroxylamine is protonated (

) and loses nucleophilicity.[2] -

Too Basic: The ketone is not activated, and the reaction stalls.

The Protocol

-

Buffer Setup: To the solution from Step 1 (or isolated intermediate), add Hydroxylamine Hydrochloride (1.2 eq).[2]

-

The pH Adjustment: Immediately add Sodium Acetate (1.5 eq).[2]

-

Why Acetate? It buffers the solution to pH ~5-6, the "Goldilocks zone" for oximation. Stronger bases (NaOH) risk hydrolyzing the carboxamide group you just installed.[2]

-

-

Heating: Heat to 50–60°C for 2-3 hours.

-

Warning: Do NOT exceed 70°C. High heat risks the Beckmann Rearrangement , converting your oxime into a ring-expanded amide impurity.[1]

-

Module 3: Isolation (The Yield Saver)

Goal: Get the product out of the water.

This is where 90% of researchers lose their yield.[2] The product, 4-(Hydroxyimino)piperidine-1-carboxamide , is moderately soluble in water due to the amide and oxime groups.[1]

The "Salting Out" Protocol

-

Cooling: Cool the reaction mixture slowly to 0–5°C.

-

Saturation: Add solid NaCl until the solution is saturated (brine).

-

Filtration: Filter the solid.[2]

-

The Wash (Critical): Wash the cake with Ice-Cold water (minimal volume) or Ice-Cold Isopropanol (IPA).

-

Do NOT wash with room temp water.[2] You will redissolve your product.

-

-

Drying: Vacuum dry at 40-45°C.

Diagnostic Guide: Why is my yield low?